Cas no 1704067-06-0 (4-Bromo-1-fluoro-2-((2,2,2-trifluoroethoxy)methyl)benzene)

4-Bromo-1-fluoro-2-((2,2,2-trifluoroethoxy)methyl)benzene is a fluorinated aromatic compound featuring both bromo and fluoro substituents, along with a trifluoroethoxymethyl side chain. This structure imparts unique reactivity and stability, making it valuable in pharmaceutical and agrochemical synthesis. The bromine atom offers a versatile site for further functionalization via cross-coupling reactions, while the fluorine substituents enhance metabolic stability and lipophilicity. The trifluoroethoxymethyl group contributes to electron-withdrawing effects, influencing the compound's electronic properties. Its well-defined molecular architecture makes it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound is typically handled under standard inert conditions due to its sensitivity to moisture and air.
4-Bromo-1-fluoro-2-((2,2,2-trifluoroethoxy)methyl)benzene structure
1704067-06-0 structure
Product name:4-Bromo-1-fluoro-2-((2,2,2-trifluoroethoxy)methyl)benzene
CAS No:1704067-06-0
MF:C9H7BrF4O
MW:287.048896074295
CID:4703381

4-Bromo-1-fluoro-2-((2,2,2-trifluoroethoxy)methyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-1-fluoro-2-((2,2,2-trifluoroethoxy)methyl)benzene
    • AM87755
    • 4-Bromo-1-fluoro-2-((2,2,2-trifluoroethoxy)methyl)benzene
    • Inchi: 1S/C9H7BrF4O/c10-7-1-2-8(11)6(3-7)4-15-5-9(12,13)14/h1-3H,4-5H2
    • InChI Key: SYKZWEQRVGZADD-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(=C1)COCC(F)(F)F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 197
  • Topological Polar Surface Area: 9.2

4-Bromo-1-fluoro-2-((2,2,2-trifluoroethoxy)methyl)benzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B011072-500mg
4-Bromo-1-fluoro-2-((2,2,2-trifluoroethoxy)methyl)benzene
1704067-06-0
500mg
$ 410.00 2022-06-07
TRC
B011072-250mg
4-Bromo-1-fluoro-2-((2,2,2-trifluoroethoxy)methyl)benzene
1704067-06-0
250mg
$ 245.00 2022-06-07

Additional information on 4-Bromo-1-fluoro-2-((2,2,2-trifluoroethoxy)methyl)benzene

Recent Advances in the Study of 4-Bromo-1-fluoro-2-((2,2,2-trifluoroethoxy)methyl)benzene (CAS: 1704067-06-0)

In recent years, 4-Bromo-1-fluoro-2-((2,2,2-trifluoroethoxy)methyl)benzene (CAS: 1704067-06-0) has emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique trifluoroethoxy and bromo-fluoro substitution pattern, has shown promising potential in various pharmaceutical applications, particularly in the development of novel therapeutic agents. The following research briefing provides an overview of the latest findings related to this compound, highlighting its synthesis, biological activity, and potential applications.

The synthesis of 4-Bromo-1-fluoro-2-((2,2,2-trifluoroethoxy)methyl)benzene has been optimized in recent studies to improve yield and purity. Researchers have employed advanced catalytic methods and green chemistry principles to streamline the production process. Notably, the use of palladium-catalyzed cross-coupling reactions has been instrumental in introducing the trifluoroethoxy group, while maintaining high regioselectivity. These advancements have made the compound more accessible for further pharmacological evaluation.

Pharmacological studies have revealed that 4-Bromo-1-fluoro-2-((2,2,2-trifluoroethoxy)methyl)benzene exhibits notable activity as a modulator of specific biological targets. In vitro assays have demonstrated its ability to interact with certain enzyme systems, particularly those involved in inflammatory pathways. This has sparked interest in its potential as a lead compound for the development of anti-inflammatory drugs. Additionally, preliminary data suggest that the compound may have applications in oncology, where it has shown selective cytotoxicity against certain cancer cell lines.

Recent structural-activity relationship (SAR) studies have focused on modifying the core structure of 4-Bromo-1-fluoro-2-((2,2,2-trifluoroethoxy)methyl)benzene to enhance its pharmacological properties. By introducing various substituents at different positions, researchers have been able to fine-tune its bioactivity and improve its drug-like characteristics. These modifications have led to the identification of several derivatives with improved potency and selectivity, paving the way for further preclinical development.

In conclusion, 4-Bromo-1-fluoro-2-((2,2,2-trifluoroethoxy)methyl)benzene (CAS: 1704067-06-0) represents a promising scaffold for drug discovery. Its unique chemical structure and demonstrated biological activity make it a valuable candidate for further investigation. Ongoing research is expected to uncover additional therapeutic applications and optimize its pharmacological profile, potentially leading to the development of novel treatments for various diseases.

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